molecular formula C19H19N5O B2799440 (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide CAS No. 897622-46-7

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide

Cat. No.: B2799440
CAS No.: 897622-46-7
M. Wt: 333.395
InChI Key: LMZLGTOEWJGEPR-LUAWRHEFSA-N
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Description

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a synthetic organic compound characterized by its unique structural features It contains a tetrazole ring, a phenylacrylamide moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling Reaction: The tetrazole derivative is then coupled with 3-phenylacryloyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the tetrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and phenylacrylamide moiety can participate in binding interactions, influencing the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylacrylamide
  • (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylpropionamide

Uniqueness

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is unique due to its specific combination of structural features. The presence of the tetrazole ring, phenylacrylamide moiety, and dimethylphenyl group provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

(Z)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-14-8-10-17(12-15(14)2)24-18(21-22-23-24)13-20-19(25)11-9-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,25)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZLGTOEWJGEPR-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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